molecular formula C22H5Cl9N4O2 B14463611 1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro- CAS No. 65883-03-6

1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-

Cat. No.: B14463611
CAS No.: 65883-03-6
M. Wt: 676.4 g/mol
InChI Key: KAVTZNAONUOIDY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] involves several steps. One common method is the reaction of 1,4-phenylenediamine with tetrachlorophthalic anhydride under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] can be compared with other similar compounds, such as:

The uniqueness of 1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] lies in its specific chemical structure, which imparts its characteristic color and stability, making it highly valuable as a pigment.

Properties

CAS No.

65883-03-6

Molecular Formula

C22H5Cl9N4O2

Molecular Weight

676.4 g/mol

IUPAC Name

4,5,6,7-tetrachloro-3-[3-chloro-4-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one

InChI

InChI=1S/C22H5Cl9N4O2/c23-5-3-4(32-19-7-9(21(36)34-19)13(26)17(30)15(28)11(7)24)1-2-6(5)33-20-8-10(22(37)35-20)14(27)18(31)16(29)12(8)25/h1-3H,(H,32,34,36)(H,33,35,37)

InChI Key

KAVTZNAONUOIDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N2)Cl)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4

Origin of Product

United States

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